Ethyl 5-(4-hydroxyphenyl)pentanoate

Description

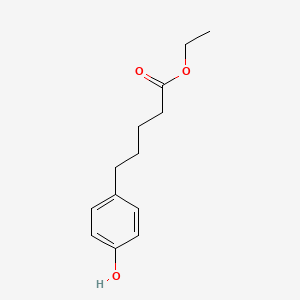

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-hydroxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-16-13(15)6-4-3-5-11-7-9-12(14)10-8-11/h7-10,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWCPDUOSYVHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676803 | |

| Record name | Ethyl 5-(4-hydroxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154044-13-0 | |

| Record name | Ethyl 5-(4-hydroxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Phenolic Ester Chemistry and Its Derivatives

Phenolic esters are a broad class of organic compounds characterized by an ester functional group attached to a phenol (B47542). acs.org These compounds are widespread in nature and have been the subject of extensive synthetic efforts due to their diverse biological activities. nih.govnih.gov The synthesis of phenolic esters can be challenging, often requiring protective group chemistry to prevent unwanted side reactions with the reactive phenolic hydroxyl group. mdpi.com

The chemical reactivity of phenolic esters is influenced by both the phenolic and the ester moieties. The ester group can undergo hydrolysis, while the phenolic ring is susceptible to electrophilic substitution and oxidation. acs.org This reactivity allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives from a single parent compound. nih.gov

Rationale for Academic Investigation of Hydroxyphenyl Substituted Pentanoates

The academic investigation of hydroxyphenyl-substituted pentanoates, such as Ethyl 5-(4-hydroxyphenyl)pentanoate, is driven by the known pharmacological properties of related molecules. The 4-hydroxyphenyl group is a key structural feature in many biologically active compounds, contributing to their antioxidant and neuroprotective effects. acs.orgnih.gov The pentanoate chain, a medium-chain fatty acid ester, can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The combination of these two structural motifs in this compound suggests that it and its derivatives could possess a range of interesting biological activities. Research into related compounds has shown potential for anti-inflammatory, antioxidant, and anticancer effects, providing a strong rationale for the academic investigation of this particular chemical scaffold. mdpi.commdpi.comresearchgate.net

Current Gaps in Scholarly Understanding of Ethyl 5 4 Hydroxyphenyl Pentanoate

Established Synthetic Routes to the Pentanoate Ester Core

The synthesis of this compound primarily relies on the efficient formation of the ester functional group, a cornerstone of organic chemistry.

Esterification Reactions and Optimization

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification. wikipedia.orgcerritos.edutcichemicals.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In this specific case, 5-(4-hydroxyphenyl)pentanoic acid is reacted with ethanol (B145695) in the presence of an acid catalyst.

Reaction Scheme:

(5-(4-hydroxyphenyl)pentanoic acid) (Ethanol) (this compound) (Water)

To drive the equilibrium towards the product side and maximize the yield of the ester, several optimization strategies are employed. organic-chemistry.orgmasterorganicchemistry.com A common approach is to use a large excess of ethanol, which acts as both a reactant and a solvent. masterorganicchemistry.com Another effective technique is the removal of water as it is formed, which can be achieved through azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent like molecular sieves. wikipedia.orgorganic-chemistry.org

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The choice of catalyst can influence the reaction rate and yield.

Table 1: Comparison of Catalysts for Fischer Esterification

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Strong acid, effective catalyst | Can cause side reactions like dehydration or charring |

| p-Toluenesulfonic Acid (TsOH) | Solid, easier to handle than H₂SO₄ | Less acidic than H₂SO₄ |

| Hydrochloric Acid (HCl) | Can be generated in situ from reagents like acetyl chloride cerritos.edu | Volatile and corrosive |

Precursor Synthesis Strategies for 5-(4-hydroxyphenyl)pentanoic Acid

The availability of the precursor, 5-(4-hydroxyphenyl)pentanoic acid, is crucial for the synthesis of the target ester. guidechem.comnih.gov This carboxylic acid is a medium-chain fatty acid. guidechem.com

One established route to this precursor involves the condensation of phenol (B47542) with levulinic acid. wikipedia.orggoogle.com

Alternative Synthetic Pathways for 4-Hydroxyphenyl Moieties

The 4-hydroxyphenyl group is a common structural motif in many organic molecules. While the direct use of phenol is a primary strategy, other methods exist for its introduction. For instance, the alkylation of anisole (B1667542) (methoxybenzene) with cycloalkenedicarboxylic acids in the presence of catalysts like aluminum chloride, ferric chloride, or p-toluenesulfonic acid can lead to the formation of a substituted anisole derivative. researchgate.net Subsequent cleavage of the ether bond would then yield the desired 4-hydroxyphenyl moiety. researchgate.net

Another approach involves the diazotization of a corresponding aminophenyl derivative. For example, ethyl 4-(4-aminophenyl)pentanoate can be treated with a nitrite (B80452) source in the presence of a strong acid to form a diazonium salt. prepchem.com This intermediate can then be hydrolyzed to the desired 4-hydroxyphenyl compound. prepchem.com

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes.

Catalytic Systems for Enhanced Yield and Selectivity

Modern synthetic methods are increasingly employing advanced catalytic systems to improve reaction outcomes. While traditional acid catalysts are effective, research into heterogeneous catalysts and Lewis acids is ongoing to enhance yield and simplify product purification. For instance, hafnium(IV) and zirconium(IV) salts have been shown to be effective catalysts for direct ester condensation reactions. organic-chemistry.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound, this can involve several strategies.

One key aspect is the use of more environmentally benign catalysts. Solid acid catalysts, for example, can be more easily recovered and reused compared to homogeneous mineral acids, reducing waste and simplifying workup procedures. organic-chemistry.org Titanium silicate (B1173343) molecular sieves are one such example of a reusable catalyst. rsc.org

Furthermore, exploring solvent-free reaction conditions or using greener solvents like water or supercritical fluids can significantly reduce the environmental impact of the synthesis. The Fischer esterification itself can often be carried out without a solvent, especially when an excess of the alcohol reactant is used. wikipedia.org

Multi-Component Reactions in Pentanoate Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are advantageous for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. While the direct synthesis of this compound via a specific multi-component reaction is not prominently documented in scientific literature, the synthesis of structurally related pentanoate esters often employs MCR strategies.

Chemo- and Regioselective Modifications of the this compound Scaffold

The structure of this compound offers several sites for selective chemical modification: the aromatic ring, the phenolic hydroxyl group, and the ethyl ester moiety. The ability to selectively functionalize these positions is crucial for creating a diverse range of derivatives with potentially new properties.

Hydroxylation and Derivatization of Aromatic Rings

The phenolic hydroxyl group on the aromatic ring is a key site for derivatization. Standard phenolic derivatization reactions can be applied to this compound to yield a variety of analogues. These transformations include etherification, where the hydroxyl group is converted to an ether, and esterification, to form a phenoxy ester.

Table 1: Potential Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Etherification (Williamson) | Alkyl halide, Base (e.g., K₂CO₃) | Ethyl 5-(4-alkoxyphenyl)pentanoate |

| Esterification | Acyl chloride or anhydride, Base (e.g., Pyridine) | Ethyl 5-(4-acyloxyphenyl)pentanoate |

| O-Alkylation | Dialkyl sulfate, Base | Ethyl 5-(4-alkoxyphenyl)pentanoate |

Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, such as nitration or halogenation. The regioselectivity of these reactions would be directed by the existing activating hydroxyl (or derivatized) and deactivating pentanoate side chain.

Modifications at the Ester Linkage

The ethyl ester group of this compound is another handle for chemical modification. The most common transformation is hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(4-hydroxyphenyl)pentanoic acid. This carboxylic acid can then be converted to other esters via Fischer esterification or to amides by reaction with amines.

Transesterification, the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of a catalyst, is also a feasible modification. This allows for the introduction of a wide variety of ester groups.

Table 2: Possible Modifications at the Ester Functional Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Hydrolysis (Saponification) | Base (e.g., NaOH), then Acid workup | 5-(4-hydroxyphenyl)pentanoic acid |

| Transesterification | Different alcohol (R'OH), Acid or Base catalyst | R'-OOC-(CH₂)₄-C₆H₄-OH |

| Aminolysis | Amine (R'NH₂) | N-R'-5-(4-hydroxyphenyl)pentanamide |

Stereoselective Synthesis of Chiral Analogues

Currently, there is a lack of specific information in the scientific literature regarding the stereoselective synthesis of chiral analogues of this compound. The parent molecule itself is achiral. The introduction of chirality would require modification of the pentanoate chain, for example, by introducing a substituent at one of the methylene (B1212753) groups. Asymmetric synthesis methods, such as enantioselective catalysis, could then be employed to produce specific stereoisomers. The development of such chiral analogues would be a novel area of research for this compound.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis (e.g., 2D NMR, NOESY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-bond and through-space correlations, respectively, which are crucial for conformational analysis.

For analogues such as Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate, detailed NMR studies have been conducted. mdpi.com The ¹H NMR spectrum confirms the presence of all expected protons, from the ethyl ester group to the aromatic protons on the hydroxyphenyl rings and the ferrocenyl moiety. mdpi.com COSY spectra are used to establish the connectivity between adjacent protons, for instance, by tracing the correlations within the pentanoate chain.

The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies all unique carbon signals, including the carbonyl carbon of the ester, the sp² carbons of the phenyl rings and the double bond, and the distinct carbons of the ferrocenyl group. mdpi.com

While specific NOESY data for this compound is not extensively published, the technique is critical for determining the preferred three-dimensional structure in solution by identifying protons that are close in space, even if they are separated by many bonds. This would be particularly useful in defining the spatial relationship between the pentanoate chain and the phenyl ring.

Table 1: Representative ¹³C NMR Data for an Analogue, Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate mdpi.com Data recorded in acetone-d₆.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 173.3 | Ester Carbonyl (COO) |

| 156.8 | Phenolic Carbon (C-OH) |

| 115.7 - 131.7 | Aromatic Carbons (C₆H₄) |

| 60.5 | Ester Methylene (OCH₂) |

| 30.9, 35.3 | Aliphatic Chain (CH₂) |

| 14.5 | Ester Methyl (CH₃) |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise coordinates of atoms and detailing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

For the analogue Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate, single-crystal X-ray diffraction analysis has confirmed its molecular architecture. mdpi.com The analysis reveals the trans configuration of the hydroxyphenyl groups relative to each other across the double bond. mdpi.com A key feature stabilizing the crystal lattice is the presence of intermolecular hydrogen bonds involving the phenolic hydroxyl groups, which act as donors, and acceptor atoms on adjacent molecules. mdpi.com These interactions create a supramolecular network in the solid state. mdpi.com

While a crystal structure for this compound itself is not publicly available, analysis of its analogue demonstrates the power of this technique in defining the precise three-dimensional arrangement and packing of molecules in a crystal.

Table 2: Selected Crystallographic Data for an Analogue, Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| C1=C2 Bond Length (Å) | 1.3575(22) |

| Key Intermolecular Interaction | Hydrogen Bonding |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Conformation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies.

For this compound, the key functional groups are the phenolic hydroxyl (-OH), the ester carbonyl (C=O), the C-O ester linkage, and the aromatic ring.

The -OH stretch is expected to appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹.

The C=O stretch of the ester is a strong, sharp absorption, expected around 1735-1750 cm⁻¹.

The C-O stretches of the ester will appear in the fingerprint region, between 1000-1300 cm⁻¹.

Aromatic C=C stretches typically appear in the 1450-1600 cm⁻¹ region.

In the reported data for the analogue Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate, characteristic IR peaks were observed for the -OH stretch (3330-3396 cm⁻¹) and the C=O stretch (1690 cm⁻¹). mdpi.com Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be complementary, providing strong signals for the aromatic ring and C-C backbone vibrations. mdpi.com

Table 3: Typical Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| Phenol O-H | 3200-3600 | Broad |

| Ester C=O | 1735-1750 | Strong, Sharp |

| Aromatic C=C | 1450-1600 | Medium to Weak |

| Ester C-O | 1000-1300 | Strong |

Chiroptical Techniques (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. wur.nl These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror image. wur.nlhmdb.ca

This compound is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups) and has a plane of symmetry. Therefore, it does not exhibit optical activity, and techniques like CD are not applicable for its stereochemical analysis.

However, if an analogue of this compound were synthesized to be chiral, for example, by introducing a substituent on the pentanoate chain to create a stereocenter, then chiroptical techniques would become indispensable. rsc.org The CD spectrum could be used to assign the absolute configuration (R or S) of the chiral center, often by comparing the experimental spectrum to one predicted by quantum chemical calculations. nih.gov These techniques are powerful for confirming enantiomeric purity and studying stereochemistry in related chiral systems. wur.nlnih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule or its fragments with high accuracy. mdpi.com

For this compound (Molecular Weight: 222.28 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 222. The fragmentation would likely proceed through several key pathways common to esters and phenolic compounds. libretexts.org

A plausible fragmentation pathway includes:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond in the ester would lead to a prominent acylium ion at m/z = 177.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, would result in the elimination of a neutral alkene (ethylene) and the formation of a radical cation at m/z = 180.

Benzylic Cleavage: The bond between the alkyl chain and the phenyl ring is prone to cleavage, leading to the formation of a stable hydroxybenzyl cation or related structures, such as the ion at m/z = 107.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 222 | [C₁₃H₁₈O₃]⁺ | Molecular Ion [M]⁺ |

| 177 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 180 | [C₁₀H₁₂O₃]⁺• | McLafferty Rearrangement |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage |

In the context of metabolite identification, MS coupled with liquid chromatography (LC-MS) is the premier tool. The metabolism of alkylphenols often involves phase I and phase II reactions. wur.nl For this compound, potential metabolites could include:

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic properties and predict the reactivity of this compound. Methods like Density Functional Theory (DFT) are used to determine the molecule's optimized geometry and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. These calculations provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

Table 4.1: Calculated Quantum Chemical Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | 4.6 eV | Reflects chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of this compound, capturing its conformational flexibility and interactions with its environment over time. mdpi.com By simulating the molecule's movements in a solvent, typically water, researchers can explore its stable conformations and the energetic barriers between them. researchgate.net This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. MD simulations can reveal key interactions, such as hydrogen bonds, between the compound and solvent molecules, which influences its solubility and bioavailability.

Table 4.2: Key Conformational and Solvation Findings from a Simulated MD Trajectory This table presents hypothetical data for illustrative purposes.

| Finding | Description | Implication |

|---|---|---|

| Dominant Conformer | An extended-chain conformation is prevalent >70% of the simulation time. | Suggests a lower energetic penalty for adopting a linear shape. |

| Solvent Accessible Surface Area (SASA) | Average SASA of 350 Ų in an aqueous environment. | Relates to the extent of interaction with the solvent. |

| Hydrogen Bonds with Water | The phenolic hydroxyl and ester carbonyl groups form an average of 3-4 persistent hydrogen bonds with water molecules. | High potential for solvation in polar solvents. |

Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. By placing the compound into the binding site of a target, such as a cyclooxygenase or a kinase, it is possible to calculate a binding affinity score and visualize the binding mode. These studies can highlight key interactions like hydrogen bonds and hydrophobic contacts between the compound and specific amino acid residues.

Table 4.3: Illustrative Docking Results against a Hypothetical Enzyme Target This table presents hypothetical data for illustrative purposes.

| Parameter | Result | Details |

|---|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation. |

| Binding Affinity | -7.2 kcal/mol | A negative value indicating a favorable binding interaction. |

| Key Interacting Residues | Arg120, Tyr355, Val523 | The phenolic hydroxyl group forms a hydrogen bond with the side chain of Arg120. The phenyl ring engages in hydrophobic interactions with Tyr355 and Val523. |

| Predicted Binding Mode | The pentanoate chain occupies a hydrophobic channel within the enzyme's active site. | Provides a structural hypothesis for the molecule's potential inhibitory action. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of similar molecules with known activities, a QSAR model can be developed to predict the activity of new or untested compounds like this compound. These models rely on molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. QSAR can accelerate the drug discovery process by prioritizing which compounds to synthesize and test in the lab.

Table 4.4: Example of Descriptors used in a QSAR Model for Predicting Biological Activity This table presents hypothetical data for illustrative purposes.

| Descriptor Class | Example Descriptor | Value for Compound | Contribution to Model |

|---|---|---|---|

| Topological | Wiener Index | 1250 | Describes molecular branching and size. |

| Electronic | Partial Charge on Phenolic Oxygen | -0.65 e | Quantifies the potential for hydrogen bonding. |

| Lipophilicity | LogP | 2.8 | Predicts partitioning between aqueous and lipid phases. |

| Steric | Molar Refractivity | 65 cm³/mol | Relates to molecular volume and polarizability. |

Prediction of Physicochemical Descriptors Relevant to Biological Disposition

The biological disposition of a compound—its absorption, distribution, metabolism, and excretion (ADME)—is largely governed by its physicochemical properties. Computational tools can accurately predict these properties for this compound. Descriptors such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are critical. These are often evaluated against frameworks like Lipinski's Rule of Five to assess a compound's potential "drug-likeness" and oral bioavailability.

Table 4.5: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C13H18O3 | PubChem nih.gov |

| Molecular Weight | 222.28 g/mol | BLD Pharm bldpharm.com |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | PubChem nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donors | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 3 | PubChem nih.gov |

| Refractive Index | 1.518 | Echemi echemi.com |

Metabolic Pathways and Pharmacokinetic Profiling of Ethyl 5 4 Hydroxyphenyl Pentanoate Non Human

In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, S9 fractions)

No studies were identified that investigated the in vitro metabolic stability of Ethyl 5-(4-hydroxyphenyl)pentanoate in liver microsomes or S9 fractions from any non-human species. Consequently, there is no information available on its metabolic half-life, intrinsic clearance, or the identification of its potential metabolites in these in vitro systems.

Characterization of Metabolizing Enzymes Involved (e.g., cytochrome P450 isoforms, esterases)

There is no available research that characterizes the specific enzymes, such as cytochrome P450 isoforms or esterases, responsible for the metabolism of this compound.

Absorption Studies in Non-Human Animal Models (e.g., permeability, bioavailability)

No pharmacokinetic studies were found that report on the absorption characteristics, such as permeability and bioavailability, of this compound in any non-human animal models.

Distribution and Tissue Accumulation in Animal Models

Data regarding the distribution and potential for tissue accumulation of this compound in animal models are not available in the current scientific literature.

Excretion Pathways and Elimination Kinetics in Animal Models

There are no published studies detailing the excretion pathways or elimination kinetics of this compound in any non-human animal models.

Structure Activity Relationship Sar Studies and Analogue Design of Ethyl 5 4 Hydroxyphenyl Pentanoate

Systematic Synthesis of Analogues with Targeted Structural Modifications

The exploration of the chemical space around Ethyl 5-(4-hydroxyphenyl)pentanoate has been approached through systematic modifications of its core structure, targeting the ester moiety, the aromatic ring, and the linker chain.

Aromatic Ring Substitutions and Functionalization

Alterations to the 4-hydroxyphenyl group are critical for understanding its role in molecular interactions. While direct studies on this compound are limited, research on other phenylalkanoic acid derivatives indicates that the position and nature of substituents on the aromatic ring significantly impact biological effects. The synthesis of analogues with various substituents on the phenyl ring is a common strategy to explore electronic and steric effects on target binding.

Linker Chain Modifications (e.g., unsaturation, heteroatoms)

Modifications to the five-carbon linker chain of this compound represent another avenue for analogue design. Introducing elements such as double bonds or heteroatoms can alter the flexibility and polarity of the linker, potentially influencing how the molecule orients itself within a biological target. For example, the synthesis of related compounds with unsaturation in the linker has been reported, indicating that such modifications are chemically accessible and could be applied to the this compound scaffold to investigate the impact of conformational rigidity.

Correlating Structural Features with Observed Biological Activities

A central aspect of SAR studies is to establish a clear correlation between specific structural features and the resulting biological activity. For analogues of this compound, this involves systematically comparing the potency, selectivity, and efficacy of newly synthesized compounds with the parent structure.

In a study of more complex ferrocidiphenol analogues, which incorporate a 4-hydroxyphenyl moiety and an ester-containing side chain, it was noted that an analogue, Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate, exhibited an IC50 on the MDA-MB-231 breast cancer cell line that was very close to that of a reference compound in the same family. mdpi.comresearchgate.net This suggests that the pentanoate side chain is compatible with significant biological activity in that particular molecular context.

| Compound/Analogue | Modification | Observed Biological Activity |

| Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate | Complex analogue with a ferrocene (B1249389) moiety and an additional hydroxyphenyl group | IC50 on MDA-MB-231 breast cancer cell line comparable to a reference ferrociphenol. mdpi.comresearchgate.net |

Identification of Pharmacophoric Elements and Key Interaction Points

The identification of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a crucial step in rational drug design. For the this compound scaffold, the key pharmacophoric elements are hypothesized to be:

The Hydroxyl Group: The phenolic hydroxyl group is a potential hydrogen bond donor and acceptor, likely playing a critical role in anchoring the molecule to its biological target.

The Aromatic Ring: The phenyl ring can engage in hydrophobic and π-stacking interactions with the target protein.

The spatial relationship between these groups is critical. In related, but more complex, bioactive molecules, the specific orientation of the hydroxyphenyl group relative to other parts of the molecule has been shown to be crucial for activity.

Rational Design Principles for Enhanced Selectivity or Potency

Based on the initial SAR findings, several rational design principles can be proposed to guide the development of more potent and selective analogues of this compound:

Optimization of Lipophilicity: The length and branching of the ester alkyl chain can be systematically modified to fine-tune the compound's lipophilicity, which can impact cell permeability and target engagement.

Enhancing Target Interactions: Introduction of additional functional groups on the aromatic ring or linker chain could create new interaction points with the biological target, potentially increasing binding affinity.

Conformational Constraint: Introducing rigidity into the linker chain, for example through the incorporation of double bonds or cyclic structures, can lock the molecule into a more bioactive conformation, which may lead to increased potency and selectivity.

Further detailed biological evaluation of a wider range of systematically designed analogues is necessary to refine these design principles and to fully elucidate the structure-activity landscape of this chemical class.

Mechanistic Insights into the Biological Interactions of Ethyl 5 4 Hydroxyphenyl Pentanoate

Elucidation of Molecular Targets and Binding Mechanisms

Detailed research into the specific molecular targets and binding mechanisms of Ethyl 5-(4-hydroxyphenyl)pentanoate is limited in publicly available literature. However, studies on structurally related compounds offer potential insights. For instance, a hybrid compound containing the 4-hydroxyphenyl pentanoic acid moiety, 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, has been investigated for its neuroprotective effects. nih.govacs.org Preliminary mechanistic studies suggest that this related compound may not directly inhibit the aggregation of amyloid-β (Aβ) but rather interferes with the interactions between Aβ oligomers and their partner proteins. acs.org Further research highlighted the importance of the 4-OH group on the phenyl ring for its neuroprotective activities. acs.orgresearchgate.net

In a different context, derivatives of 4-hydroxyphenylprop-2-en-1-one have been synthesized and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase (HDAC). nih.gov Molecular modeling studies of these compounds indicated potential binding interactions with the active sites of these enzymes. While not directly this compound, this research points to the potential for the 4-hydroxyphenyl group to participate in interactions with various biological targets.

Investigations into Downstream Cellular and Biochemical Consequences

The downstream cellular and biochemical consequences of interactions involving this compound are not well-documented. However, research on the related curcumin-melatonin hybrid, 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, provides some indications of potential effects. This compound has been shown to dose-dependently suppress the production of amyloid-β oligomers (AβOs) in a cellular model of Alzheimer's disease (MC65 cells). acs.org Furthermore, it exhibits significant antioxidative properties and can reduce oxidative stress. nih.govacs.org In vivo studies in an APP/PS1 transgenic mouse model demonstrated that this hybrid compound could decrease the accumulation of Aβ in the hippocampus and cortex, reduce inflammatory responses, and improve synaptic dysfunction. nih.gov It was also observed to increase the expression of synaptic marker proteins, PSD95 and synaptophysin. nih.gov

Another area of investigation for related structures involves the regulation of cell cycle and apoptosis. For example, a hybrid molecule, 4b , which contains a 4-hydroxyphenyl group, was found to induce a significant increase in the level of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl2 in cancer cell lines. nih.gov It also led to an increase in the levels of caspases 3 and 8, key executioners of apoptosis. nih.gov

Role of Specific Structural Features in Modulating Target Engagement

The specific structural features of this compound that modulate target engagement are not extensively characterized. However, studies on analogous compounds underscore the importance of particular moieties. For the neuroprotective hybrid 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, the 4-OH group on the phenyl ring was found to be essential for its neuroprotective activities. acs.orgresearchgate.net Removal of this hydroxyl group resulted in a complete loss of neuroprotection in a cellular model of Alzheimer's disease. acs.org

In a series of ferrociphenol compounds, which include derivatives of 4-hydroxyphenyl-pentanoate, the length and nature of the alkyl chain and the presence of an ester group were shown to influence their anticancer activity. mdpi.com For instance, comparisons between methyl and ethyl esters suggested that the methyl ester was more favorable for cytotoxicity in the MDA-MB-231 breast cancer cell line. mdpi.com The position of the carboxyl group along the alkyl chain also appeared to impact activity. mdpi.com

Impact on Subcellular Organelle Function (e.g., mitochondrial interactions)

While the direct impact of this compound on subcellular organelle function has not been specifically reported, research on the related compound, 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, points towards mitochondria as a key target. nih.govacs.org Mechanistic studies suggest that its neuroprotective and antioxidant effects might stem from its interference with the interactions of amyloid-β oligomers within the mitochondria of MC65 cells. acs.org In vivo studies further support this, showing that treatment with this compound significantly increased the expression levels of mitochondrial electron transport chain complexes I, II, and IV in the brain tissue of APP/PS1 mice. nih.gov This suggests a role in mitigating mitochondrial dysfunction, a known factor in neurodegenerative diseases. nih.gove-dmj.org

Mitochondrial dysfunction has also been linked to necroptosis, a form of programmed cell death. nih.gov In a cellular model, it was observed that the removal of tetracycline (B611298) induced an increase in mitochondrial membrane potential, which could be reversed by a related bivalent compound, suggesting a protective effect on mitochondrial function. nih.gov

Comparative Mechanistic Studies with Established Reference Compounds

In the context of dual EGFR/HDAC inhibition, a synthesized hybrid compound, 4b , was compared to the standard drugs Staurosporine and SAHA. nih.gov The hybrid displayed an IC50 of 0.063 µM against EGFR, which was slightly less potent than Staurosporine (IC50 = 0.044 µM). nih.gov Against various HDAC isozymes, it showed less inhibitory activity than SAHA. nih.gov However, its potent anticancer activity against tested cell lines was suggested to be due to its dual inhibitory action. nih.gov

Emerging Applications and Future Research Directions for Ethyl 5 4 Hydroxyphenyl Pentanoate

Exploration of Novel Biological Activities in Diverse Systems

The exploration of novel biological activities for ethyl 5-(4-hydroxyphenyl)pentanoate and its derivatives is an expanding field of research. A significant area of interest lies in the development of hybrid compounds for potential therapeutic applications. For instance, a hybrid of curcumin (B1669340) and melatonin (B1676174), which incorporates a modified form of the this compound structure, has been investigated as a neuroprotectant for Alzheimer's disease. acs.orgnih.govnih.gov This hybrid compound, 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, demonstrated significant neuroprotection in cellular models of Alzheimer's disease with nanomolar potency. acs.orgnih.gov Mechanistic studies suggest that its neuroprotective effects may stem from its antioxidant properties and its ability to interfere with the interactions of amyloid-β oligomers within mitochondria. acs.orgnih.gov

Furthermore, derivatives of this compound are being explored for their anticancer properties. One area of research involves the synthesis of ferrocene-containing analogues. mdpi.comresearchgate.net Ferrociphenols, which are molecules combining a ferrocenyl group with a 4-hydroxyphenyl moiety, have shown considerable cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net Specifically, ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate has demonstrated an IC50 on the MDA-MB-231 breast cancer cell line that is comparable to other active ferrociphenol compounds. mdpi.com The anticancer activity of these compounds is thought to be linked to their oxidation within cells, forming a reactive quinone-methide metabolite. mdpi.comresearchgate.net

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with potential biological activities. The core structure can be modified at various positions to modulate its properties and target different biological pathways. nih.gov

Development of Advanced Analytical Techniques for Real-Time Monitoring

The advancement of research into this compound and its derivatives necessitates the development of sophisticated analytical techniques for their real-time monitoring in various matrices. While specific real-time monitoring techniques for this compound itself are not extensively detailed in the provided search results, the characterization of its derivatives points to the use of a suite of advanced analytical methods.

For instance, the comprehensive characterization of ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate involved a combination of spectroscopic and spectrometric techniques. mdpi.comresearchgate.net These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR (including COSY) and 13C NMR (including DEPT135) were used to elucidate the detailed chemical structure of the molecule. mdpi.comresearchgate.net

Mass Spectrometry (MS): Both low-resolution and high-resolution mass spectrometry (HRMS) were employed for accurate mass determination and confirmation of the molecular formula. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: This technique was used to identify the functional groups present in the molecule. mdpi.comresearchgate.net

X-ray Diffraction (XRD): XRD was utilized to determine the crystal structure of the compound. mdpi.comresearchgate.net

Furthermore, the study of a curcumin-melatonin hybrid related to this compound involved LC-MS/MS for the analysis of brain and plasma samples, demonstrating the applicability of hyphenated chromatographic techniques for quantifying these compounds in biological samples. acs.org The monitoring of reactive oxygen species (ROS) production in cellular assays was conducted using flow cytometry with a fluorescent probe (DCFH-DA), indicating the use of cell-based assays for functional monitoring. acs.orgnih.gov

Future research will likely focus on developing more sensitive and selective analytical methods for the real-time monitoring of this compound and its metabolites in complex biological systems. This could involve the development of specific biosensors or advanced mass spectrometry imaging techniques to visualize the distribution of the compound within tissues and cells.

Integration with Materials Science or Nanotechnology for Targeted Delivery (non-clinical)

The integration of this compound derivatives with materials science and nanotechnology holds promise for the development of advanced, non-clinical delivery systems. The structural features of this compound and its analogues make them suitable candidates for incorporation into various materials.

One area of exploration is the use of diphenolic acid, a related compound, in the synthesis of polymers. mdpi.comsanu.ac.rsrsc.org Diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, shares structural similarities with bisphenol A (BPA) and is considered a potential replacement for it in the production of epoxy resins and polycarbonates. mdpi.com These polymers have wide-ranging applications in coatings, adhesives, and electronic laminates. google.com The pentanoic acid moiety in these molecules provides a reactive handle for polymerization and functionalization.

Furthermore, the unique properties of ferrocene-containing derivatives of this compound open up possibilities in materials science. researchgate.net Ferrocene (B1249389) itself is a stable and versatile organometallic compound with applications in catalysis, electrochemistry, and polymer chemistry. researchgate.net The incorporation of ferrocene into the structure of this compound could lead to the development of novel redox-active polymers or materials with unique electronic properties.

While direct studies on the integration of this compound into nanomaterials for targeted delivery were not found in the search results, the principles of drug delivery using nanocarriers could be applied. The lipophilicity and functional groups of its derivatives could be leveraged for encapsulation or conjugation to nanoparticles, enabling targeted delivery to specific sites for research purposes.

Theoretical Frameworks for Predicting De Novo Biological Functions

The prediction of de novo biological functions for chemical compounds like this compound is increasingly reliant on computational and theoretical frameworks. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach in this field. open.ac.uk QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the activity of new, untested compounds. open.ac.uk

The development of such models for endocrine-disrupting chemicals, a class to which some phenolic compounds belong, highlights the potential for applying these methods to this compound and its derivatives. open.ac.uk These models can be used to predict various biological endpoints, including receptor binding and transcriptional activity. open.ac.uk

Another theoretical approach involves the use of computational chemistry to calculate descriptors that can be correlated with biological activity. open.ac.uk These descriptors can include quantum-chemical parameters that provide insights into the electronic properties of the molecule, which can be crucial for its interaction with biological targets. open.ac.uk

The hybridization strategy employed in the design of the curcumin-melatonin hybrid also represents a conceptual framework for generating novel compounds with desired biological functions. acs.orgnih.gov By combining structural motifs from different parent molecules with known activities, researchers can rationally design new chemical entities with potentially synergistic or novel pharmacological profiles. acs.orgnih.gov

Identification of Research Gaps and Priorities for Subsequent Academic Inquiry

While research into this compound and its derivatives is yielding promising results, several research gaps and priorities for future academic inquiry can be identified.

A primary gap exists in the comprehensive understanding of the metabolism of this compound and its derivatives in various biological systems. While the metabolism of related phenolic compounds has been studied, detailed metabolic pathways for this specific ester have not been fully elucidated. tandfonline.com Understanding its metabolic fate is crucial for interpreting its biological activity and potential applications.

Another priority is the need for more extensive in vivo studies to validate the in vitro findings. While some derivatives have shown promising results in cellular models, their efficacy and behavior in whole organisms remain largely unexplored. nih.gov Long-term studies in animal models are necessary to assess the full potential of these compounds.

There is also a need to broaden the scope of biological activities investigated. Current research has primarily focused on anticancer and neuroprotective effects. acs.orgmdpi.com Exploring other potential therapeutic areas, such as anti-inflammatory or antimicrobial activities, could uncover new applications for this versatile scaffold.

Furthermore, the development of more sophisticated and targeted delivery systems remains a key challenge. While the potential for integration with materials science and nanotechnology exists, further research is needed to design and test effective non-clinical delivery platforms that can enhance the efficacy and specificity of these compounds. pqri.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(4-hydroxyphenyl)pentanoate, and what experimental conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification. For example, analogous compounds like Ethyl 5-(2-formyl-3-methoxyphenoxy)pentanoate are synthesized via reaction of hydroxybenzaldehyde derivatives with ethyl bromopentanoate under reflux with K₂CO₃ and NaI in ethanol . Key steps include:

- Alkylation : Reacting 4-hydroxyphenyl derivatives with ethyl bromopentanoate.

- Esterification : Using acid catalysts (e.g., H₂SO₄) to form the ester bond.

- Optimization : Temperature control (reflux at 80–100°C), solvent polarity, and catalyst loading influence yield. Purification via column chromatography or recrystallization is recommended .

Q. How is this compound characterized, and which spectroscopic techniques are most effective?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage and phenyl group substitution patterns. For example, ethyl pentanoate derivatives show characteristic peaks for ethyl groups (δ 1.2–1.3 ppm for CH₃, δ 4.1–4.2 ppm for CH₂O) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]⁺ at m/z 223.12 for C₁₃H₁₈O₃) .

- Infrared (IR) Spectroscopy : Ester C=O stretch (~1725 cm⁻¹) and O-H stretch (~3400 cm⁻¹) for phenolic groups .

Q. What are the primary biological activities reported for this compound and its analogs?

- Methodology : Studies on structurally similar esters (e.g., Ethyl 5-(2-hydroxyphenyl)pentanoate) suggest:

- Antioxidant Activity : Para-hydroxyphenyl derivatives exhibit enhanced radical scavenging due to resonance stabilization of the phenolic radical .

- Antimicrobial Potential : Ethyl pentanoate derivatives disrupt bacterial membranes via lipid solubility, as shown in Bacillus subtilis studies .

- Enzyme Modulation : Fluorinated analogs (e.g., Ethyl 5-(2,4-difluoro-phenoxy)pentanoate) show increased binding affinity to enzymes like cyclooxygenase .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, hydroxyl position) alter the reactivity and bioactivity of Ethyl 5-(hydroxyphenyl)pentanoate derivatives?

- Methodology :

- Halogenation : Fluorine or chlorine at the phenyl ring (e.g., Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate) increases electronegativity, enhancing binding to hydrophobic enzyme pockets. Comparative studies show fluorine improves metabolic stability, while chlorine increases lipophilicity .

- Hydroxyl Position : Ortho-substituted derivatives (e.g., Ethyl 5-(2-hydroxyphenyl)pentanoate) exhibit stronger antioxidant activity than para-substituted analogs due to steric effects on radical formation .

- Experimental Design : Use DFT calculations to predict substituent effects on electronic properties and validate via kinetic assays (e.g., IC₅₀ measurements) .

Q. What mechanistic insights explain contradictory data on the antimicrobial efficacy of this compound in different bacterial models?

- Methodology :

- Membrane Permeability : Lipid solubility determines penetration into gram-positive (e.g., B. subtilis) vs. gram-negative (e.g., E. coli) membranes. Ethyl pentanoate derivatives with logP >2.5 show higher efficacy against gram-positive strains .

- Quorum Sensing Interference : At sub-inhibitory concentrations, esters like ethyl pentanoate may downregulate virulence factors (e.g., Pseudomonas aeruginosa biofilm formation) without killing bacteria .

- Experimental Validation : Combine MIC assays with transcriptomic analysis (RNA-seq) to identify gene expression changes under ester exposure .

Q. How can reaction pathways for this compound degradation or transformation be mapped under oxidative conditions?

- Methodology :

- Oxidation Studies : Use jet-stirred reactors (JSR) at 10 atm and 560–1160 K to simulate combustion. Key intermediates (e.g., ketones, carboxylic acids) are identified via GC-MS .

- Hydrolysis : Alkaline conditions (NaOH/ethanol-water) hydrolyze the ester to 5-(4-hydroxyphenyl)pentanoic acid, a precursor for biodegradable polymers .

- Kinetic Modeling : Develop detailed mechanisms (e.g., 2700+ reactions) to predict degradation rates and optimize stability in drug formulations .

Comparative Analysis & Data Contradictions

Q. Why do this compound and its fluorinated analogs show divergent binding affinities in enzyme inhibition assays?

- Analysis : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., in COX-2), whereas bulkier halogens (e.g., bromine) induce steric clashes. For example, Ethyl 5-(2,4-difluoro-phenoxy)pentanoate binds COX-2 with Kd = 12 nM, while brominated analogs show Kd >100 nM .

- Resolution : Use X-ray crystallography to resolve enzyme-ligand structures and validate via isothermal titration calorimetry (ITC) .

Q. How can discrepancies in reported antioxidant capacities of hydroxylated phenylpentanoates be resolved?

- Analysis : Ortho-substituted derivatives (e.g., Ethyl 5-(2-hydroxyphenyl)pentanoate) stabilize radicals via intramolecular hydrogen bonding, yielding higher ORAC values (e.g., 15,000 µmol TE/g) than para-substituted analogs (8,000 µmol TE/g) .

- Resolution : Standardize assay conditions (e.g., pH, solvent) and use electron paramagnetic resonance (EPR) to directly measure radical scavenging kinetics .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst ratio) .

- Bioactivity Validation : Pair in vitro assays (e.g., MIC, enzyme inhibition) with in silico docking (AutoDock Vina) .

- Data Reproducibility : Report purity (≥95% via HPLC) and storage conditions (e.g., -20°C under argon) to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.